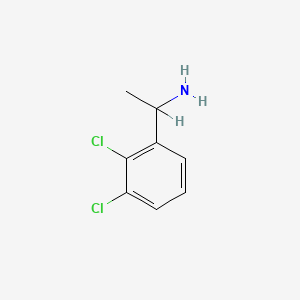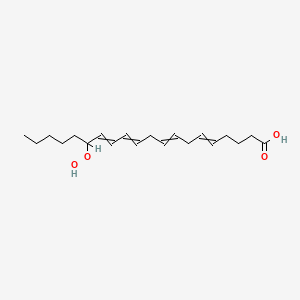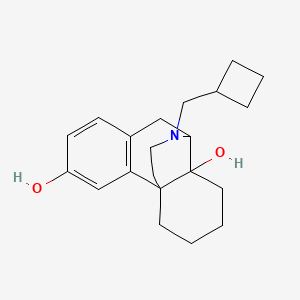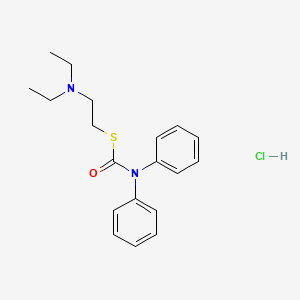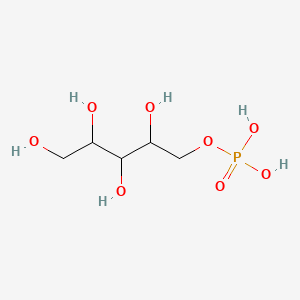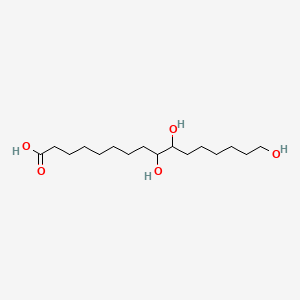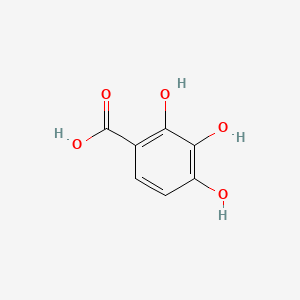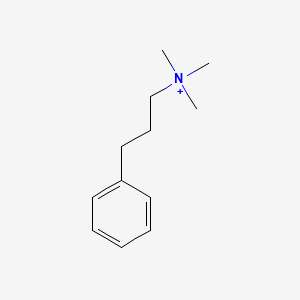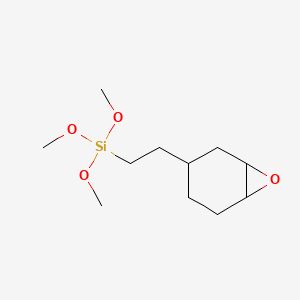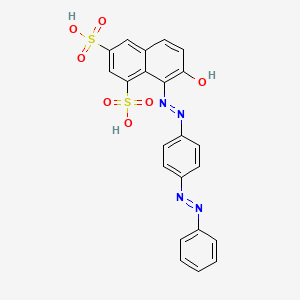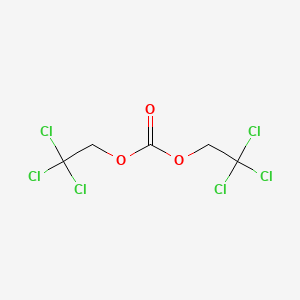
4-(Benciloxi)benzoato de etilo
Descripción general
Descripción
Synthesis Analysis
Ethyl 4-(benzyloxy)benzoate and its derivatives are synthesized through various methods, including esterification and alcoholysis. One approach involves the esterification of benzoic acid and anhydrous ethanol, yielding a 65.2% outcome, while another method uses the alcoholysis of benzoyl chloride with anhydrous ethanol, resulting in a higher yield of 96.1% (Yang Feng-ling, 2010).
Molecular Structure Analysis
The molecular structure of ethyl 4-(benzyloxy)benzoate derivatives has been determined using single-crystal X-ray crystallography. These studies provide insights into the conformation and stacking of molecules, which are crucial for understanding their mesogenic behaviors and applications in liquid crystals (L. Lai et al., 2007).
Chemical Reactions and Properties
Ethyl 4-(benzyloxy)benzoate undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions enable the modification of its molecular structure to yield compounds with specific desired properties, such as anti-juvenile hormone activity, which has been studied in the context of inducing precocious metamorphosis in larvae (N. Fujita et al., 2005).
Physical Properties Analysis
The physical properties, such as phase transition temperatures and mesogenic behavior, are crucial for applications in materials science. Differential scanning calorimetry and polarizing optical microscopy have been employed to study these properties, revealing that specific derivatives exhibit liquid crystalline properties in a certain temperature range, which could be useful for applications in LCD and temperature sensing devices (Hasnain Mehmood et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 4-(benzyloxy)benzoate, such as reactivity and interaction with other molecules, are influenced by its molecular structure. Studies have shown that the compound and its derivatives can form hydrogen bonds and engage in various chemical reactions that modify its chemical behavior and potential applications (J. Portilla et al., 2007).
Aplicaciones Científicas De Investigación
Cristalografía y Ciencia de Materiales
4-(Benciloxi)benzoato de etilo: ha sido estudiado por su estructura cristalina, la cual es crucial para comprender sus propiedades físicas y aplicaciones potenciales en la ciencia de los materiales . El compuesto cristaliza con tres moléculas en la unidad asimétrica, mostrando flexibilidad conformacional. Esta propiedad podría ser significativa en el diseño de materiales con propiedades ópticas o mecánicas específicas.
Aplicaciones Farmacéuticas
El compuesto está estructuralmente relacionado con los parabenos, los cuales son ampliamente utilizados como conservantes en productos cosméticos y farmacéuticos. Su enlace éster es significativo en la biología celular y la química medicinal, indicando aplicaciones potenciales en el diseño y síntesis de fármacos .
Intermedio de Síntesis Orgánica
This compound: sirve como un importante intermedio orgánico. Por ejemplo, está relacionado con la síntesis del fármaco antineoplásico Cediranib, destacando su papel en el desarrollo de nuevos agentes terapéuticos .
Materiales Ópticos No Lineales
Las características estructurales del compuesto lo convierten en un candidato para desarrollar materiales ópticos no lineales. Estos materiales son esenciales para diversas aplicaciones, incluyendo la tecnología láser y las telecomunicaciones .
Organogeladores
Los dendrímeros funcionalizados de poli(-éter de bencilo) con decoraciones de éster metílico, que incluyen estructuras similares al This compound, se han utilizado como organogeladores eficientes. Esta aplicación es significativa en el campo de los materiales blandos y podría conducir al desarrollo de nuevos tipos de geles para uso biomédico .
Compuestos de Cristal Líquido
Los derivados del compuesto se han diseñado con el objetivo de preparar compuestos de cristal líquido. Estos materiales tienen propiedades únicas que son valiosas en pantallas y óptica avanzada .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 4-(benzyloxy)benzoate is a unique chemical compound with the empirical formula C16H16O3
Mode of Action
It’s known that benzylic compounds are generally activated towards free radical attack . This suggests that Ethyl 4-(benzyloxy)benzoate might interact with its targets through a similar mechanism, leading to changes at the molecular level. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
It’s known that esters, a class of compounds to which ethyl 4-(benzyloxy)benzoate belongs, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Esters are generally known to be readily absorbed and distributed in the body, and they are typically metabolized by esterases present in various tissues . The specific impact of these properties on the bioavailability of Ethyl 4-(benzyloxy)benzoate would need to be determined through further pharmacokinetic studies.
Result of Action
It’s known that the benzylic position in benzylic compounds is activated, which can lead to various reactions such as oxidation and reduction . These reactions can potentially result in various molecular and cellular effects.
Propiedades
IUPAC Name |
ethyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKJIWMQFEFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204997 | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56441-55-5 | |
| Record name | Ethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


